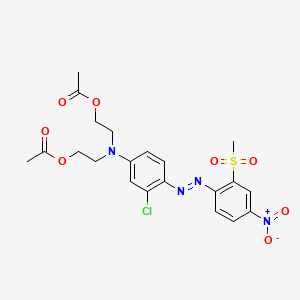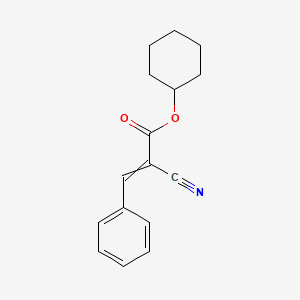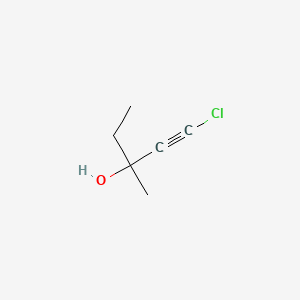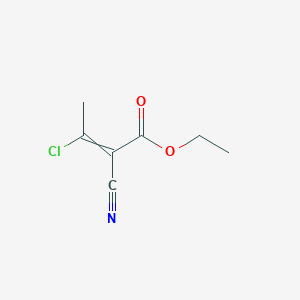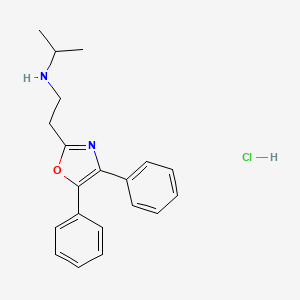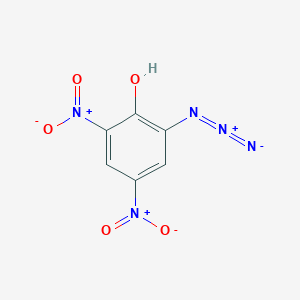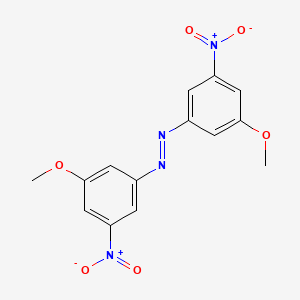
(E)-Bis(3-methoxy-5-nitrophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Bis(3-methoxy-5-nitrophenyl)diazene is an organic compound characterized by the presence of two 3-methoxy-5-nitrophenyl groups connected by a diazene (N=N) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(3-methoxy-5-nitrophenyl)diazene typically involves the coupling of 3-methoxy-5-nitroaniline derivatives under specific conditions. A common method includes:
Diazotization: The 3-methoxy-5-nitroaniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 3-methoxy-5-nitroaniline under basic conditions to form the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps are crucial in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Bis(3-methoxy-5-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base.
Major Products
Reduction: Bis(3-methoxy-5-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-Bis(3-methoxy-5-nitrophenyl)diazene depends on its specific application. For example:
Biological Activity: The compound may interact with cellular targets such as enzymes or DNA, disrupting normal cellular functions.
Chemical Reactions: The diazene linkage can undergo photochemical reactions, leading to the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Bis(3-methoxyphenyl)diazene: Lacks the nitro groups, which may result in different chemical and biological properties.
(E)-Bis(3-nitrophenyl)diazene: Lacks the methoxy groups, which may affect its solubility and reactivity.
Uniqueness
(E)-Bis(3-methoxy-5-nitrophenyl)diazene is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
24920-72-7 |
|---|---|
Formule moléculaire |
C14H12N4O6 |
Poids moléculaire |
332.27 g/mol |
Nom IUPAC |
bis(3-methoxy-5-nitrophenyl)diazene |
InChI |
InChI=1S/C14H12N4O6/c1-23-13-5-9(3-11(7-13)17(19)20)15-16-10-4-12(18(21)22)8-14(6-10)24-2/h3-8H,1-2H3 |
Clé InChI |
XKAQXZBPDYHRFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


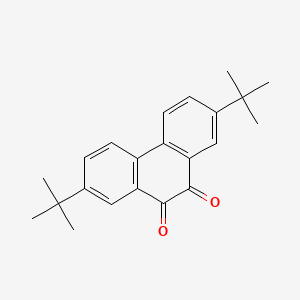
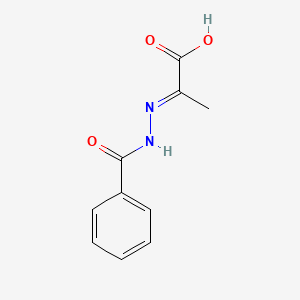

![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)

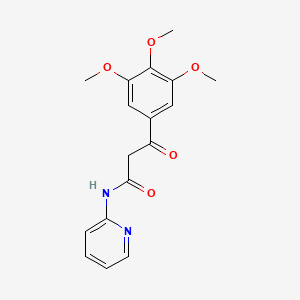
![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
